AT-1012 vs. Epibatidine: Subnanomolar α3β4 Binding Affinity Confirmed by Radioligand Saturation
[125I]AT-1012 binds to the rat α3β4 nAChR expressed in HEK cells with a Kd of 1.4 nM, a value equivalent to that of unlabeled AT-1012 competing against [3H]epibatidine [1]. This subnanomolar affinity places AT-1012 among the highest-affinity α3β4-selective ligands reported, directly comparable to the potent non-selective agonist epibatidine (Ki ~0.88–1.10 nM at human α3β4α5) [2], but with the critical advantage of subtype discrimination.
| Evidence Dimension | Binding affinity (Kd) at rat α3β4 nAChR |
|---|---|
| Target Compound Data | [125I]AT-1012 Kd = 1.4 nM; Bmax = 10.3 pmol/mg protein |
| Comparator Or Baseline | Unlabeled AT-1012 (via [3H]epibatidine competition): equivalent affinity; Epibatidine Ki at human α3β4α5: 1.10 ± 0.04 nM ([125I]AT-1012 radioligand) / 0.88 ± 0.02 nM ([3H]epibatidine radioligand) |
| Quantified Difference | Equivalent subnanomolar affinity but with >100-fold selectivity for α3β4 over α4β2 (absent in epibatidine) |
| Conditions | HEK cell membranes expressing recombinant rat α3β4 or human α3β4α5 nAChR; saturation binding assay |
Why This Matters
Procurement of [125I]AT-1012 enables receptor occupancy studies at α3β4* nAChR with a validated, epibatidine-comparable affinity but without the off-target α4β2 labeling that confounds non-selective radioligands.
- [1] Wu J, Perry DC, Bupp JE, Jiang F, Polgar WE, Toll L, Zaveri NT. [125I]AT-1012, a new high affinity radioligand for the α3β4 nicotinic acetylcholine receptors. Neuropharmacology. 2014 Feb;77:193-9. View Source
- [2] Table 2. Binding affinity of selected compounds at the human α3β4α5 nAChR using [125I]AT-1012 and [3H]epibatidine as radioligands. Neuropharmacology. 2014. View Source
